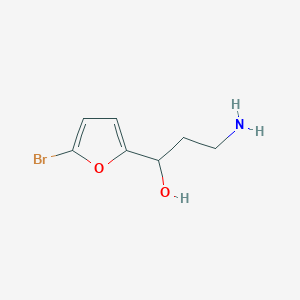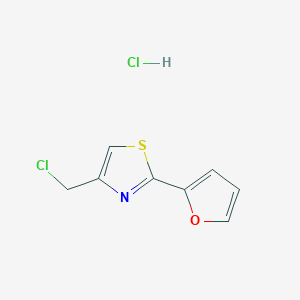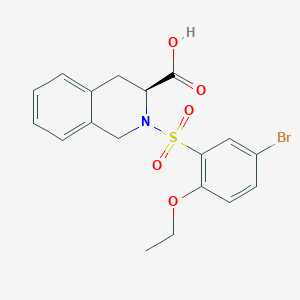
3-(Pyrazin-2-yl)prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrazin-2-yl)prop-2-ynoic acid is an organic compound with the molecular formula C7H4N2O2 It is characterized by the presence of a pyrazine ring attached to a propynoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yl)prop-2-ynoic acid typically involves the coupling of a pyrazine derivative with a propynoic acid precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-bromopyrazine with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrazin-2-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions on the pyrazine ring.
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid or pyrazine-2-ketone.
Reduction: Formation of 3-(pyrazin-2-yl)prop-2-ene or 3-(pyrazin-2-yl)propane.
Substitution: Formation of halogenated pyrazine derivatives or substituted pyrazine compounds.
Aplicaciones Científicas De Investigación
3-(Pyrazin-2-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Pyrazin-2-yl)prop-2-ynoic acid involves its interaction with molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions, while the propynoic acid moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Thiophen-2-yl)prop-2-ynoic acid: Similar structure with a thiophene ring instead of a pyrazine ring.
3-(Pyridin-2-yl)prop-2-ynoic acid: Contains a pyridine ring in place of the pyrazine ring.
3-(Furan-2-yl)prop-2-ynoic acid: Features a furan ring instead of a pyrazine ring.
Uniqueness
3-(Pyrazin-2-yl)prop-2-ynoic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H4N2O2 |
|---|---|
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
3-pyrazin-2-ylprop-2-ynoic acid |
InChI |
InChI=1S/C7H4N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h3-5H,(H,10,11) |
Clave InChI |
JSRJNQBFWORORF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



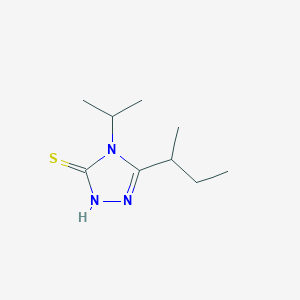
![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one](/img/structure/B13157263.png)
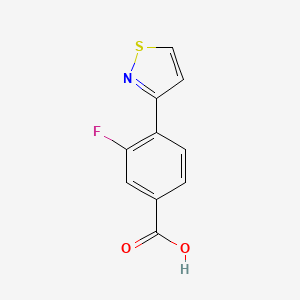
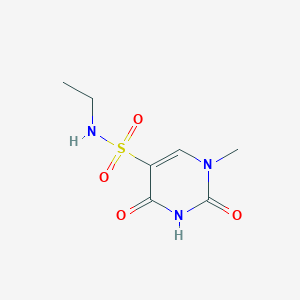

![(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13157302.png)
